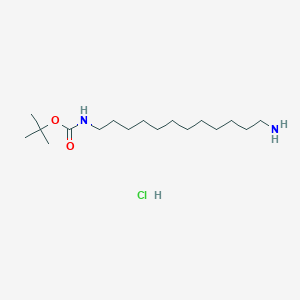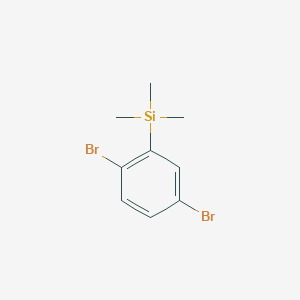
1,4-Dibromo-2-(trimethylsilyl)benzene
Overview
Description
“1,4-Dibromo-2-(trimethylsilyl)benzene” is a chemical compound with the molecular formula C16H20Br2Si2 . It is a solid substance at 20 degrees Celsius . The compound is white to light yellow in color and appears as a powder or crystal .
Physical And Chemical Properties Analysis
“1,4-Dibromo-2-(trimethylsilyl)benzene” is a solid substance at 20 degrees Celsius . The compound has a melting point range of 119.0 to 123.0 degrees Celsius .Scientific Research Applications
1. Role in Reductive Trimethylsilylation
1,4-Dibromo-2-(trimethylsilyl)benzene has been studied for its role in the reductive trimethylsilylation process. This process leads to the formation of various cyclohexadiene compounds, suggesting potential applications in synthesizing specialized organic molecules. The mechanism involves anion radical intermediates, indicating its use in complex organic reactions (Brennan & Gilman, 1968).
2. Metalation Studies
The compound has been used in metalation studies with lithium diisopropylamide (LDA), demonstrating its ability to form stable aryllithium compounds. These studies are essential for understanding the reactivity of halogenated aromatic compounds and have implications in organic synthesis (Luliński & Serwatowski, 2003).
3. Synthesis of Efficient Benzyne Precursors
Research has focused on the synthesis of 1,2-Bis(trimethylsilyl)benzenes, starting materials for efficient benzyne precursors and luminescent π-conjugated materials. This indicates the compound's utility in the production of materials with specific optical properties (Lorbach et al., 2010).
4. Development of Functionalized Benzenes
The compound is key in developing functionalized benzenes through Diels-Alder or C-H activation reactions. This research highlights its use in synthesizing complex organic compounds that could serve as intermediates in pharmaceuticals and materials science (Reus et al., 2012).
Safety and Hazards
“1,4-Dibromo-2-(trimethylsilyl)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
(2,5-dibromophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBFBOAMDRJUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(trimethylsilyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



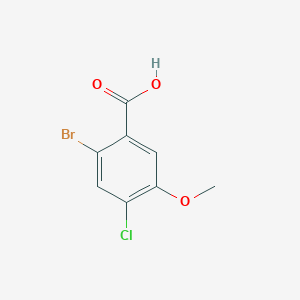
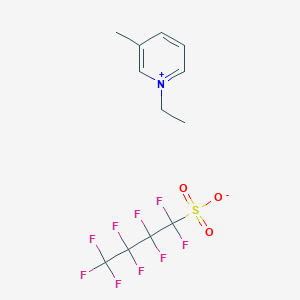
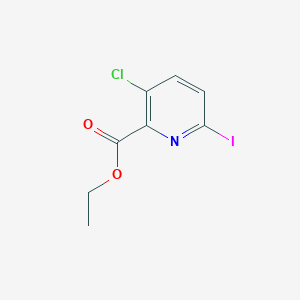
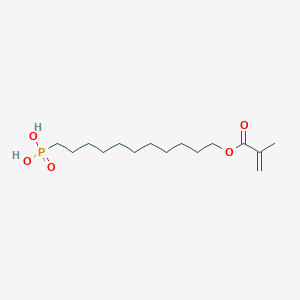
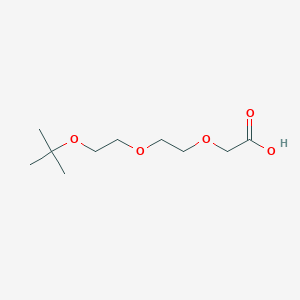
![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)




